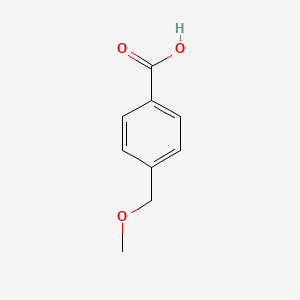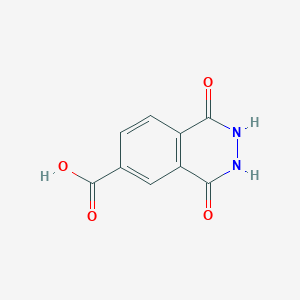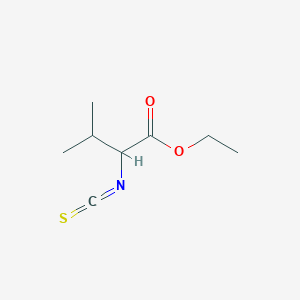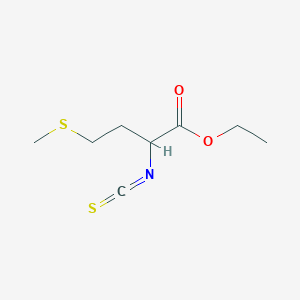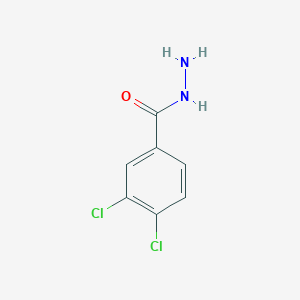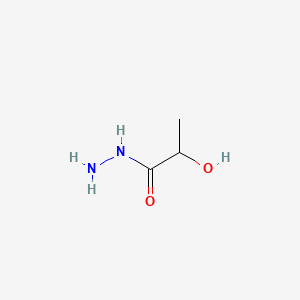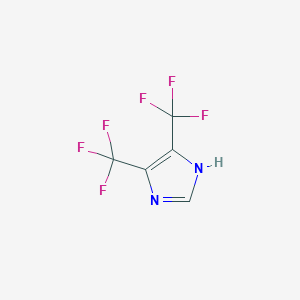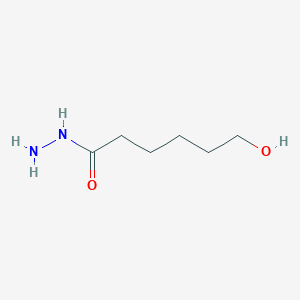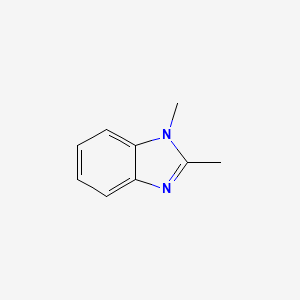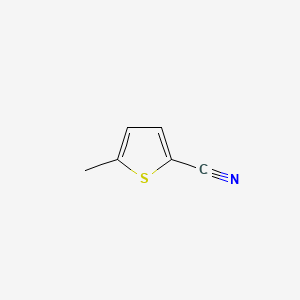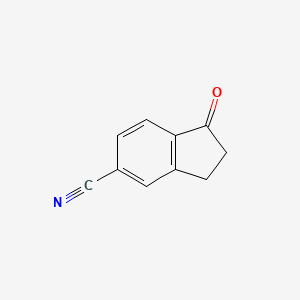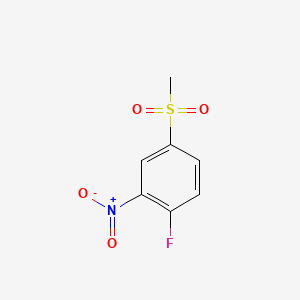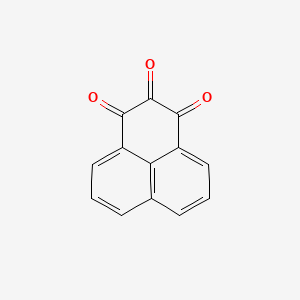
1H-Phenalene-1,2,3-trione
Übersicht
Beschreibung
1H-Phenalene-1,2,3-trione is an organic compound with the molecular formula C13H6O3. It is known for its unique structure, which includes three ketone groups attached to a phenalene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Phenalene-1,2,3-trione can be synthesized through various synthetic routes. One common method involves the oxidation of phenalene derivatives using strong oxidizing agents. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the selective formation of the trione structure .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Phenalene-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the trione groups into hydroxyl groups, leading to the formation of diols.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of diols and other reduced derivatives.
Substitution: Formation of substituted phenalene derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Phenalene-1,2,3-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 1H-Phenalene-1,2,3-trione involves its interaction with specific molecular targets and pathways. The compound’s trione groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, affecting cellular functions and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenalene: A structurally related compound with a similar backbone but lacking the trione groups.
1H-Phenalen-1-one: Another related compound with a single ketone group.
1H-Phenalen-1,2-dione: A compound with two ketone groups, intermediate between phenalene and 1H-Phenalene-1,2,3-trione
Uniqueness: this compound is unique due to its three ketone groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
phenalene-1,2,3-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6O3/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJNWSHCZKZTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311501 | |
| Record name | 1H-Phenalene-1,2,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5116-63-2 | |
| Record name | NSC243696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Phenalene-1,2,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key reaction phenalene-1,2,3-trione undergoes with α-amino acids?
A: Phenalene-1,2,3-trione reacts with α-amino acids through a process known as Strecker degradation. [, ] This reaction involves the oxidative decarboxylation of the amino acid, ultimately leading to the formation of an aldehyde with one fewer carbon atom.
Q2: How does the pH of the reaction medium influence the rate of Strecker degradation with phenalene-1,2,3-trione?
A: The rate of Strecker degradation is pH-dependent. Studies indicate that the reaction proceeds fastest when the α-amino acid exists predominantly in its free base form. [, ] This suggests that the unprotonated amino group is crucial for the initial nucleophilic attack on the carbonyl group of phenalene-1,2,3-trione, which constitutes the rate-determining step.
Q3: Can we predict the rate of Strecker degradation with phenalene-1,2,3-trione for different α-amino acids?
A: Yes, to some extent. Researchers have successfully applied the Hammett-Taft relationship to quantitatively assess the impact of steric and electronic factors on the reaction rate. [, ] This analysis demonstrates that both the polar and steric properties of the α-amino acid substituents contribute to the overall reaction kinetics.
Q4: Does phenalene-1,2,3-trione undergo any other notable reactions?
A: Besides its reactivity with α-amino acids, phenalene-1,2,3-trione readily undergoes hydration in aqueous solutions. [] This reaction results in the formation of a 2,2-dihydroxy-1,3-dione hydrate. The kinetics of this hydration reaction have been investigated, revealing insights into the transition state structure and the influence of substituents on the reaction rate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


